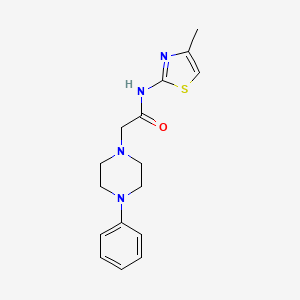![molecular formula C24H29N3O2 B5988900 [1-[(1-Methylbenzimidazol-2-yl)methyl]piperidin-3-yl]-(3-propan-2-yloxyphenyl)methanone](/img/structure/B5988900.png)
[1-[(1-Methylbenzimidazol-2-yl)methyl]piperidin-3-yl]-(3-propan-2-yloxyphenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-[(1-Methylbenzimidazol-2-yl)methyl]piperidin-3-yl]-(3-propan-2-yloxyphenyl)methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzimidazole moiety linked to a piperidine ring, which is further connected to a phenyl group substituted with a propan-2-yloxy group. The intricate arrangement of these functional groups imparts distinct chemical properties and reactivity to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [1-[(1-Methylbenzimidazol-2-yl)methyl]piperidin-3-yl]-(3-propan-2-yloxyphenyl)methanone typically involves multi-step organic reactions. One common approach starts with the preparation of the benzimidazole derivative, followed by its alkylation with a suitable piperidine derivative. The final step involves the introduction of the phenyl group with a propan-2-yloxy substituent through a Friedel-Crafts acylation reaction. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to maximize efficiency and minimize costs. Large-scale synthesis often employs continuous flow reactors, which allow for better control over reaction parameters and improved scalability. Additionally, the use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product.
化学反応の分析
Types of Reactions
[1-[(1-Methylbenzimidazol-2-yl)methyl]piperidin-3-yl]-(3-propan-2-yloxyphenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions often require anhydrous conditions and low temperatures. Substitution reactions may involve the use of polar aprotic solvents and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds.
科学的研究の応用
[1-[(1-Methylbenzimidazol-2-yl)methyl]piperidin-3-yl]-(3-propan-2-yloxyphenyl)methanone has found applications in several scientific research areas:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It serves as a probe for studying biological processes and interactions, particularly those involving benzimidazole and piperidine derivatives.
Medicine: The compound has potential therapeutic applications, including as an antimicrobial or anticancer agent, due to its ability to interact with specific biological targets.
Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of [1-[(1-Methylbenzimidazol-2-yl)methyl]piperidin-3-yl]-(3-propan-2-yloxyphenyl)methanone involves its interaction with specific molecular targets and pathways. The benzimidazole moiety can bind to nucleic acids or proteins, affecting their function and stability. The piperidine ring may interact with receptors or enzymes, modulating their activity. The phenyl group with the propan-2-yloxy substituent can enhance the compound’s lipophilicity, facilitating its cellular uptake and distribution. Overall, these interactions contribute to the compound’s biological effects and potential therapeutic applications.
類似化合物との比較
Similar Compounds
[1-[(1-Methylbenzimidazol-2-yl)methyl]piperidin-3-yl]-(3-methoxyphenyl)methanone: This compound differs by having a methoxy group instead of a propan-2-yloxy group on the phenyl ring.
[1-[(1-Methylbenzimidazol-2-yl)methyl]piperidin-3-yl]-(3-ethoxyphenyl)methanone: This compound features an ethoxy group on the phenyl ring.
[1-[(1-Methylbenzimidazol-2-yl)methyl]piperidin-3-yl]-(3-butoxyphenyl)methanone: This compound has a butoxy group on the phenyl ring.
Uniqueness
The uniqueness of [1-[(1-Methylbenzimidazol-2-yl)methyl]piperidin-3-yl]-(3-propan-2-yloxyphenyl)methanone lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity. The propan-2-yloxy group enhances the compound’s lipophilicity and potential biological activity, making it a valuable candidate for various applications in research and industry.
特性
IUPAC Name |
[1-[(1-methylbenzimidazol-2-yl)methyl]piperidin-3-yl]-(3-propan-2-yloxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O2/c1-17(2)29-20-10-6-8-18(14-20)24(28)19-9-7-13-27(15-19)16-23-25-21-11-4-5-12-22(21)26(23)3/h4-6,8,10-12,14,17,19H,7,9,13,15-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEKSLUXRBGFEFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)C2CCCN(C2)CC3=NC4=CC=CC=C4N3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}-N-(2-methoxyethyl)-3-phenyl-2-propynamide](/img/structure/B5988819.png)
![2-{[(2-Benzoyl-4-chlorophenyl)amino]methylidene}-5-phenylcyclohexane-1,3-dione](/img/structure/B5988830.png)
![2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]-N-[(5-methyl-2-pyrazinyl)methyl]acetamide](/img/structure/B5988831.png)
![N-(2-methoxyethyl)-N-methyl-6-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5988841.png)

![N-({1-[(2E)-3-(2-thienyl)-2-propenoyl]-3-piperidinyl}methyl)-2-furamide](/img/structure/B5988851.png)
![N-(3,4-DICHLOROPHENYL)-4-[(2E)-3-PHENYL-2-PROPEN-1-YL]-1-PIPERAZINECARBOXAMIDE](/img/structure/B5988853.png)
![2-(1-cyclohexen-1-yl)-N-[1-(2-pyrimidinyl)-3-piperidinyl]acetamide](/img/structure/B5988865.png)
![1-[2-(2-methylphenoxy)butanoyl]-4-piperidinecarboxamide](/img/structure/B5988866.png)
![2-(1-[(5-methyl-2-furyl)methyl]-4-{[1-(3-pyridinyl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B5988872.png)
![N-[3-[[2-(2,4-dichlorophenoxy)acetyl]amino]phenyl]furan-2-carboxamide](/img/structure/B5988878.png)
![N-{[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-1-(3-isoxazolyl)-N-methylethanamine](/img/structure/B5988887.png)
![(2E)-N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-3-(2-thienyl)acrylamide](/img/structure/B5988894.png)
![Methyl 4-[(3-anilinopiperidin-1-yl)methyl]benzoate](/img/structure/B5988905.png)
